![molecular formula C6H11NO B2930532 (2-Methoxyethyl)(prop-2-yn-1-yl)amine CAS No. 1020931-60-5](/img/structure/B2930532.png)
(2-Methoxyethyl)(prop-2-yn-1-yl)amine
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Overview
Description
“(2-Methoxyethyl)(prop-2-yn-1-yl)amine” is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The IUPAC name for this compound is N-(2-methoxyethyl)-2-propyn-1-amine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Methoxyethyl)(prop-2-yn-1-yl)amine” is 1S/C6H11NO/c1-3-4-7-5-6-8-2/h1,7H,4-6H2,2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Methoxyethyl)(prop-2-yn-1-yl)amine” has a predicted boiling point of 155.7±15.0 °C and a predicted density of 0.894±0.06 g/cm3 . Its pScientific Research Applications
Organic Synthesis: Sonogashira Cross-Coupling
This compound serves as a useful synthon in Sonogashira cross-coupling reactions . It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis .
Photocatalysis: Visible-Light-Induced Oxidative Formylation
In photocatalysis, it acts as a photosensitizer in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen, without the need for an external photosensitizer .
Medicinal Chemistry: MAO-B Inhibitors
Propargylamines, such as rasagiline and selegiline, which contain the propargyl group from this compound, are effective MAO-B inhibitors used in the treatment of Parkinson’s disease .
Huisgen Cycloadditions: Synthesis of Triazoles
The propargyl group is significant in organic synthesis, especially in Huisgen cycloadditions of azides to form triazoles, which are valuable in various chemical applications .
Antimicrobial Research: Synthesis of 1,2,3-Triazole Derivatives
It is used in the synthesis of N-substituted(prop-2-yn-1-yl)amines, which are key intermediates in creating 1,2,3-triazole derivatives with antimicrobial activities .
Mechanism of Action
Target of Action
Propargylamines, a class of compounds to which (2-methoxyethyl)(prop-2-yn-1-yl)amine belongs, are known to have numerous applications and biological properties .
Mode of Action
It has been observed that compounds with a similar structure participate in visible-light-induced oxidative formylation reactions . In these reactions, both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway .
Biochemical Pathways
The compound’s involvement in visible-light-induced oxidative formylation reactions suggests it may influence pathways related to oxidative stress and energy transfer .
Result of Action
Related propargyl compounds have been found to exhibit cytotoxic activity , suggesting that (2-Methoxyethyl)(prop-2-yn-1-yl)amine may have similar effects.
Action Environment
The compound’s involvement in visible-light-induced reactions suggests that light exposure may play a role in its activity .
properties
IUPAC Name |
N-(2-methoxyethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-7-5-6-8-2/h1,7H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMIMCSNIHXRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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